molecular formula C18H14FNOS B2407106 3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1797638-08-4

3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No.: B2407106
CAS No.: 1797638-08-4
M. Wt: 311.37
InChI Key: ADYLKTJJHJTUDO-UHFFFAOYSA-N
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Description

It is characterized by the presence of a fluorine atom, a thiophene ring, and a benzamide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoyl chloride and 2-(thiophen-3-yl)benzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Scientific Research Applications

3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound’s unique chemical properties make it valuable in industrial applications, including the development of new materials and chemical processes

Comparison with Similar Compounds

3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide can be compared with other similar compounds, such as:

    3-fluoro-N-(1,3-thiazol-2-yl)benzamide: This compound shares the fluorine and benzamide groups but differs in the presence of a thiazole ring instead of a thiophene ring.

    3-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide: This compound has a bromine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    3-iodo-N-(2-(thiophen-3-yl)benzyl)benzamide:

Properties

IUPAC Name

3-fluoro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNOS/c19-16-6-3-5-13(10-16)18(21)20-11-14-4-1-2-7-17(14)15-8-9-22-12-15/h1-10,12H,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYLKTJJHJTUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)F)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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